molecular formula C9H13Cl2N3 B3096481 [(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride CAS No. 1284226-68-1

[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride

Cat. No.: B3096481
CAS No.: 1284226-68-1
M. Wt: 234.12
InChI Key: CICOINRDWHBOIX-UHFFFAOYSA-N
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Description

[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at the 6-position and an aminomethyl group at the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-2-3-9-11-8(4-10)6-12(9)5-7;;/h2-3,5-6H,4,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICOINRDWHBOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284226-68-1
Record name {6-methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
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Chemical Reactions Analysis

Types of Reactions

[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their DNA synthesis. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Positional Isomerism

Positional isomerism in the imidazo[1,2-a]pyridine scaffold significantly influences physicochemical and biological properties. Key examples include:

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride 6-methyl, 2-aminomethyl C9H13Cl2N3 234.12 Not explicitly provided Reference compound
[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride 7-methyl, 2-aminomethyl C9H13Cl2N3 234.12 1284226-43-2 Methyl shifted to 7-position; alters electronic distribution and steric interactions
C-(5-Methylimidazo[1,2-a]pyridin-3-yl)methylamine dihydrochloride 5-methyl, 3-aminomethyl C9H13Cl2N3 234.12 1951441-16-9 Methyl at 5-position and aminomethyl at 3-position; distinct binding potential

Impact of Substituent Position :

  • The 6-methyl group in the target compound may enhance hydrophobic interactions compared to 7-methyl analogs, which could affect receptor binding in medicinal chemistry applications .
  • Substitutions at the 3-position (e.g., C-(5-Methylimidazo[1,2-a]pyridin-3-yl)methylamine) may disrupt planarity of the heterocyclic core, reducing π-π stacking interactions .

Halogen-Substituted Derivatives

Halogenation introduces electronegative groups that modify reactivity and bioavailability:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethylamine hydrochloride 6-bromo, 2-ethylamine C9H10BrClN3 263.56 2279123-84-9 Bromine increases molecular weight and polarizability; ethylamine chain may improve membrane permeability

Impact of Halogenation :

Core Modifications: Imidazo[1,2-a]pyrimidine Derivatives

Replacing the pyridine ring with pyrimidine alters the heterocyclic core’s electronic properties:

Compound Name Core Structure Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
Imidazo[1,2-a]pyrimidin-2-yl-methylamine dihydrochloride Imidazo[1,2-a]pyrimidine C8H11Cl2N3 220.10 1187928-99-9 Pyrimidine core reduces basicity; may decrease solubility in nonpolar solvents

Impact of Core Modification :

  • Pyrimidine cores introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to pyridine-based analogs .

Ethylamine vs. Methylamine Side Chains

Variations in the amine side chain influence solubility and interaction with biological targets:

Compound Name Side Chain Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride 2-ethylamine C10H14Cl2N3 248.15 Not explicitly provided Ethylamine chain increases molecular weight and flexibility; may enhance binding to elongated active sites

Impact of Side Chain Length :

    Biological Activity

    Overview

    [(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride is a heterocyclic compound with significant biological activity. Its molecular formula is C9H11N3·2ClH, and it has garnered attention for its potential applications in antimicrobial and anticancer therapies. This article delves into its biological activities, mechanisms of action, and relevant research findings.

    • Molecular Weight : 234.13 g/mol
    • IUPAC Name : (6-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
    • CAS Number : 1284226-68-1

    Anticancer Properties

    Research indicates that compounds similar to this compound exhibit promising anticancer activity. A study highlighted that various 6-substituted imidazo[1,2-a]pyridines showed significant cytotoxic effects against colon cancer cell lines HT-29 and Caco-2. The mechanism involved the induction of apoptosis through mitochondrial pathways, specifically the release of cytochrome c and activation of caspases 3 and 8 .

    CompoundCell LineIC50 (μM)Mechanism
    This compoundHT-29TBDApoptosis via mitochondrial pathway
    6b (related compound)HCC8270.09 - 0.43PI3Kα inhibition

    Antimicrobial Activity

    The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth by interfering with DNA synthesis mechanisms. This activity is critical for developing new therapeutic agents against resistant bacterial strains.

    The biological activity of this compound can be attributed to its interaction with specific molecular targets:

    • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
    • DNA Synthesis Inhibition : In antimicrobial applications, it disrupts bacterial DNA replication.

    Case Studies

    • Colon Cancer Study : A study involving various imidazo[1,2-a]pyridine derivatives demonstrated that these compounds could effectively induce cell death in colon cancer cells without significant toxicity to normal cells. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
    • PI3K Inhibition : Another research effort focused on the design and synthesis of derivatives based on the imidazo structure, which showed submicromolar inhibitory activity against tumor cell lines by targeting the PI3K signaling pathway, a critical pathway in cancer progression .

    Comparative Analysis with Similar Compounds

    This compound shares structural similarities with other imidazo compounds known for their pharmacological activities. For example:

    CompoundActivity TypeNotable Features
    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamidesAntituberculosisEffective against Mycobacterium tuberculosis
    Imidazo[1,2-a]pyrimidinesAnticancerUsed in various medicinal chemistry applications

    Q & A

    Basic Research Question

    • HPLC : Quantifies purity (>98% required for pharmacological studies) and monitors reaction progress .
    • NMR Spectroscopy : Confirms substitution patterns (e.g., methyl group at C6, amine at C2) via ¹H/¹³C chemical shifts .
    • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 195.12) .
    • X-ray Crystallography : Resolves 3D structure using SHELX software for refinement .

    What biological targets and mechanisms are associated with this compound?

    Advanced Research Question
    Preliminary studies suggest interactions with:

    • β3-Adrenergic Receptors : Modulates metabolic pathways, potentially aiding obesity/diabetes research .
    • Enzymatic Targets : Inhibits kinases (e.g., CDK4/6) via imidazo[1,2-a]pyridine core interactions, relevant in cancer studies .
      Mechanistic Studies : Use surface plasmon resonance (SPR) for binding affinity or fluorescence polarization assays to track target engagement .

    How does the dihydrochloride salt form influence solubility and reactivity compared to the free base?

    Advanced Research Question

    • Solubility : The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce lipid membrane permeability. Adjust pH (5–7) to balance solubility and bioavailability .
    • Reactivity : Protonation of the amine group alters nucleophilicity, affecting substitution reactions. Use non-polar solvents (e.g., DCM) for functionalization post-salt formation .

    How can researchers resolve contradictions in reported solubility or stability data?

    Advanced Research Question
    Discrepancies arise from varying pH, solvents, or impurities. Methodological approaches include:

    • Solubility Profiling : Test across pH 2–8 using shake-flask methods with HPLC quantification .
    • Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS to identify decomposition products .
    • Purity Verification : Cross-validate with multiple techniques (e.g., NMR, elemental analysis) .

    What strategies are recommended for studying the compound’s reactivity in functionalization reactions?

    Advanced Research Question

    • Oxidation/Reduction : Use mild oxidizing agents (e.g., KMnO₄) to avoid core degradation. Catalytic hydrogenation preserves stereochemistry .
    • Substitution Reactions : Optimize SN2 conditions (polar aprotic solvents, elevated temps) for amine group modifications .
    • Monitoring : Track intermediates via time-resolved UV-vis spectroscopy or in-situ IR .

    How does this compound compare to structurally similar imidazo[1,2-a]pyridine derivatives in pharmacological studies?

    Advanced Research Question

    • Methyl vs. Methoxy Substitution : The 6-methyl group enhances metabolic stability compared to 6-methoxy analogs, which may undergo demethylation .
    • Amine Chain Length : Shorter chains (e.g., methylamine vs. ethylamine) reduce off-target receptor binding .
    • Activity Metrics : Compare IC₅₀ values in kinase assays or receptor-binding assays to prioritize lead compounds .

    What are the best practices for crystallographic analysis of this compound?

    Advanced Research Question

    • Data Collection : Use high-resolution synchrotron radiation (≤1.0 Å) to resolve light atoms (H, Cl) .
    • Refinement : SHELXL software for anisotropic displacement parameters and hydrogen bonding networks. Validate via R-factor convergence (<5%) .
    • Polymorphism Screening : Test crystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable forms .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    [(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
    Reactant of Route 2
    Reactant of Route 2
    [(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride

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